molecular formula C5H2BrClFNO2S B2899535 3-Bromo-5-chloropyridine-2-sulfonyl fluoride CAS No. 2287287-89-0

3-Bromo-5-chloropyridine-2-sulfonyl fluoride

Cat. No.: B2899535
CAS No.: 2287287-89-0
M. Wt: 274.49
InChI Key: BVLDZEKCABLIPR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

    Carbon-Carbon Coupled Products: Formed via Suzuki-Miyaura coupling.

Mechanism of Action

The mechanism by which 3-Bromo-5-chloropyridine-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction leads to the formation of covalent bonds, thereby modifying the activity of the target molecules . The compound can inhibit enzymes by reacting with active site residues, thus blocking substrate access and catalytic activity .

Properties

IUPAC Name

3-bromo-5-chloropyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClFNO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLDZEKCABLIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)S(=O)(=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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